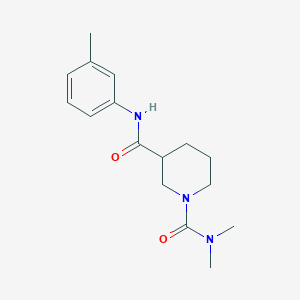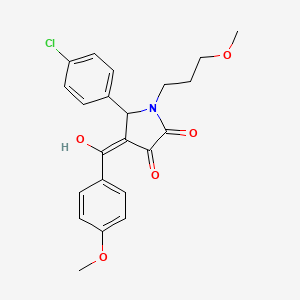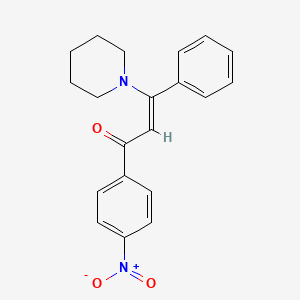![molecular formula C20H22N6O B5296140 1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine](/img/structure/B5296140.png)
1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine, also known as MPTP, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the dopamine transporter and has been used to study Parkinson's disease and other neurological disorders.
作用机制
1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine is a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the transporter, 1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine leads to a decrease in dopamine levels in the brain. This depletion of dopamine leads to the symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia.
Biochemical and Physiological Effects:
1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine has been shown to induce a selective degeneration of dopaminergic neurons in the substantia nigra, which leads to a decrease in dopamine levels in the brain. This depletion of dopamine leads to the symptoms of Parkinson's disease. 1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the degeneration of dopaminergic neurons.
实验室实验的优点和局限性
1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine has several advantages for lab experiments. It is a potent and selective inhibitor of the dopamine transporter, which makes it a useful tool for studying Parkinson's disease and other neurological disorders. 1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine is also relatively easy to synthesize and purify, which makes it readily available for research. However, 1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine has several limitations. It is highly toxic and can cause irreversible damage to dopaminergic neurons in the brain. This toxicity makes it difficult to use in human studies and limits its clinical applications.
未来方向
There are several future directions for research on 1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine. One area of research is the development of new compounds that can selectively target dopaminergic neurons without causing toxicity. Another area of research is the use of 1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine as a tool for studying other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is a need for further research on the biochemical and physiological effects of 1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine to better understand its mechanism of action and potential therapeutic applications.
合成方法
1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine can be synthesized by reacting 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid with N-phenylpiperidin-3-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.
科学研究应用
1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine has been widely used in scientific research to study Parkinson's disease and other neurological disorders. It is a potent inhibitor of the dopamine transporter, which leads to a decrease in dopamine levels in the brain. This depletion of dopamine mimics the symptoms of Parkinson's disease in animal models and has been used to study the disease's pathophysiology and potential treatments.
属性
IUPAC Name |
(3-anilinopiperidin-1-yl)-[4-(2-methyltetrazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-25-23-19(22-24-25)15-9-11-16(12-10-15)20(27)26-13-5-8-18(14-26)21-17-6-3-2-4-7-17/h2-4,6-7,9-12,18,21H,5,8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXJGEMQFKHGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)C(=O)N3CCCC(C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR*,5S*,6S*,7aS*)-2-[4-(1H-pyrazol-3-yl)benzoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5296066.png)

![N-isopropyl-2-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5296071.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5296080.png)

![1-methyl-4-[(1R*,6S*)-9-methyl-3,9-diazabicyclo[4.2.1]non-3-yl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5296113.png)
![7-[3-(1H-pyrazol-1-yl)propanoyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5296116.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-fluorobenzamide](/img/structure/B5296122.png)
![1,1'-[(4-chlorophenyl)methylene]dipiperidine](/img/structure/B5296124.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5296133.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B5296146.png)
![1-(2-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5296150.png)
